MFCD07656484

Description

Compounds with MDL identifiers often belong to categories such as heterocycles, organometallics, or boronic acids, depending on their synthesis and applications. While explicit data for MFCD07656484 is lacking, its comparison with structurally or functionally analogous compounds can be inferred using evidence from similar MDL-classified substances. For example, compounds like CAS 53052-06-5 (MDL: MFCD01089040, C₆H₄N₂OS) and CAS 1046861-20-4 (MDL: MFCD13195646, C₆H₅BBrClO₂) provide frameworks for analysis .

Properties

IUPAC Name |

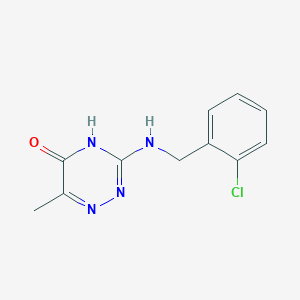

3-[(2-chlorophenyl)methylamino]-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-7-10(17)14-11(16-15-7)13-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTFRPNIYOVHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07656484 involves specific reaction conditions and reagents. One common method includes the use of lactones reacting with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to furnish acetylene derivatives bearing substituents at their termini. The reaction can be catalyzed using copper or iron complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can enhance the efficiency and yield of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

MFCD07656484 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced using common reducing agents to yield reduced forms.

Substitution: Substitution reactions can occur, where functional groups are replaced with other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenation reagents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

MFCD07656484 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: It is utilized in various industrial processes, including the production of advanced materials and chemicals

Mechanism of Action

The mechanism of action of MFCD07656484 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. Understanding these interactions can provide insights into its biological and therapeutic potential .

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Properties

Key Comparisons:

Structural Similarity: CAS 53052-06-5 contains a thiophene ring with nitrogen and sulfur heteroatoms, commonly used in pharmaceuticals and agrochemicals. This compound may share similar heterocyclic features, impacting bioavailability and reactivity . CAS 1046861-20-4, a boronic acid derivative, highlights the role of boron in Suzuki-Miyaura coupling reactions. If this compound is organometallic, its catalytic applications could parallel this compound .

Synthetic Methods: High-yield synthesis routes (e.g., 86.95% for CAS 53052-06-5 using pyridine solvent) suggest that this compound might employ similar optimized conditions, such as palladium catalysis or green chemistry protocols . CAS 1761-61-1 achieved a 98% yield using an A-FGO catalyst, indicating that nanoparticle catalysts could enhance this compound’s synthesis efficiency .

Functional Applications :

- Compounds like CAS 428854-24-4 (C₁₇H₁₅FN₈) with fluorinated groups are used in kinase inhibition. If this compound contains halogens, its bioactivity might align with such targets .

- CAS 102562-86-7 (C₈H₁₀N₂O) shows high solubility (13,600 mg/mL), suggesting that this compound’s formulation could prioritize similar pharmacokinetic properties .

Research Findings and Limitations

- Bioactivity Predictions : Using ’s parameters, this compound may exhibit moderate BBB permeability (if Log Po/w ~2.15) and low CYP inhibition, making it suitable for CNS-targeted therapies .

- Knowledge Gaps: The absence of explicit structural data for this compound limits precise comparisons. Further characterization via NMR or X-ray crystallography (as in ) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.